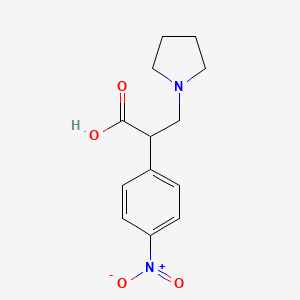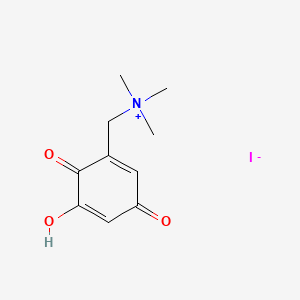
N,N,N-Trimethyl-2-pyridineethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-pyridineethanaminium iodide: is a quaternary ammonium salt with a pyridine ring. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its crystalline structure and high solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine and trimethylamine.
Reaction: The reaction involves the alkylation of pyridine with trimethylamine in the presence of an alkylating agent such as methyl iodide.
Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality.
Purification: The product is purified through recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N-Trimethyl-2-pyridineethanaminium iodide can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Various nucleophiles like halides or hydroxides, under mild conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Quaternary ammonium salts with different anions.
Scientific Research Applications
Chemistry:
Catalysis: Used as a phase-transfer catalyst in organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in biological research.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
Material Science: Used in the preparation of advanced materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Cell Membrane Interaction: The compound interacts with cell membranes, disrupting their integrity.
Enzyme Inhibition: It can inhibit certain enzymes, affecting cellular processes.
Mechanism:
Membrane Disruption: The quaternary ammonium group interacts with the lipid bilayer, causing membrane destabilization.
Enzyme Binding: The pyridine ring can bind to enzyme active sites, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds:
- N,N,N-Trimethyl-2-pyridinaminium iodide
- N,N,N-Triethyl-2-pyridineethanaminium iodide
Uniqueness:
- Structural Features: The presence of the trimethylammonium group and the pyridine ring makes it unique.
- Reactivity: Exhibits distinct reactivity patterns compared to other quaternary ammonium salts.
List of Similar Compounds:
- N,N,N-Trimethyl-2-pyridinaminium iodide
- N,N,N-Triethyl-2-pyridineethanaminium iodide
- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium
Properties
| 6893-37-4 | |
Molecular Formula |
C10H17IN2 |
Molecular Weight |
292.16 g/mol |
IUPAC Name |
trimethyl(2-pyridin-2-ylethyl)azanium;iodide |
InChI |
InChI=1S/C10H17N2.HI/c1-12(2,3)9-7-10-6-4-5-8-11-10;/h4-6,8H,7,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VIKFCXMYXUOWGE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=CC=N1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/no-structure.png)


